molecular formula C20H24N6O B2484675 N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-24-9

N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2484675
CAS No.: 1775378-24-9
M. Wt: 364.453
InChI Key: HSBRJXACSCWCAA-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and solvent environment to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to the alteration of cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-13-26-18(19(21-14)25-10-4-5-11-25)12-17(23-26)20(27)22-15-6-8-16(9-7-15)24(2)3/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBRJXACSCWCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)N(C)C)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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